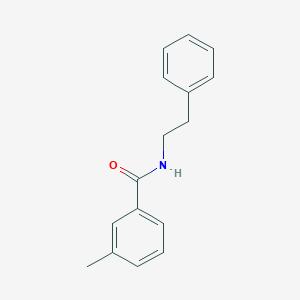

3-methyl-N-(2-phenylethyl)benzamide

Beschreibung

3-Methyl-N-(2-phenylethyl)benzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a 2-phenylethylamine moiety. This compound has garnered attention in microbiological research due to its role as a quorum-sensing (QS) inhibitor. Produced by the marine Gram-positive bacterium Halobacillus salinus, it inhibits violacein biosynthesis in Chromobacterium violaceum CV026 and GFP production in Escherichia coli JB525, interfering with acyl-homoserine lactone (AHL)-mediated bacterial communication . Its structure combines aromatic and aliphatic components, enabling interactions with biological targets through hydrophobic and π-π stacking interactions.

Eigenschaften

Molekularformel |

C16H17NO |

|---|---|

Molekulargewicht |

239.31 g/mol |

IUPAC-Name |

3-methyl-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C16H17NO/c1-13-6-5-9-15(12-13)16(18)17-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) |

InChI-Schlüssel |

PUXFKJNTLNBQMJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |

Kanonische SMILES |

CC1=CC(=CC=C1)C(=O)NCCC2=CC=CC=C2 |

Löslichkeit |

35.9 [ug/mL] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Aliphatic Acyl Groups

(a) 3-Methyl-N-(2-Phenylethyl)Butanamide

- Molecular Formula: C₁₃H₁₉NO

- Molecular Weight : 205.30 g/mol

- Key Differences : Replaces the benzamide group with a butanamide chain.

- Biological Activity : Exhibits moderate QS inhibition but lower potency compared to the benzamide derivative, likely due to reduced aromatic interactions .

(b) 3-Methyl-N-(2-Phenylethyl)Pentanamide

- Molecular Weight : 205.3 g/mol

- Key Differences : Features a pentanamide chain.

(c) N-(2-Phenylethyl)Isobutyramide

Aromatic Benzamide Derivatives

(a) N-(2-Phenylethyl)Benzamide

- Molecular Formula: C₁₅H₁₅NO

- Molecular Weight : 225.29 g/mol

- Key Differences : Lacks the 3-methyl substituent on the benzoyl group.

- Biological Activity : Demonstrates 28% inhibition in antiproliferative assays and 49% in QS interference, suggesting that the methyl group in 3-methyl-N-(2-phenylethyl)benzamide enhances bioactivity .

(b) 3-Methyl-N-[2-(3-Pyridinyl)-4-Pyrimidinyl]Benzamide

Derivatives with Modified Amine Moieties

(a) N-(2-Phenylethyl)Piperidine-1-Carbothioamide

- Activity : Exhibits 86.7% antioxidant activity in radical scavenging assays, outperforming benzamide derivatives in this context. The thiourea group enhances electron-donating capacity .

(b) N-(2-Benzoyl-4,5-Dimethoxyphenethyl)Benzamide (3h)

- Synthesis : Prepared via NaBH₄ reduction of Schiff bases, yielding 85–90% purity.

- Structural Features : The dimethoxybenzoyl group increases steric hindrance, reducing QS inhibition but improving stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.